N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-ethoxybenzohydrazide
Description
Chemical Structure and Key Features
N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-ethoxybenzohydrazide is a dihydropyridine derivative featuring:
- A 6-oxo-1,6-dihydropyridine core substituted with a 4-chlorobenzyl group at position 1.
- A 2-ethoxybenzohydrazide moiety linked via a carbonyl group at position 3 of the pyridine ring.
- Molecular formula: C₂₂H₁₉Cl₂N₃O₄ (inferred from structural analogs) and molecular weight ~460 g/mol.
Synthesis and Applications Synthesis typically involves multi-step condensation reactions between substituted pyridine precursors and benzohydrazide derivatives.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(2-ethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-2-30-19-6-4-3-5-18(19)22(29)25-24-21(28)16-9-12-20(27)26(14-16)13-15-7-10-17(23)11-8-15/h3-12,14H,2,13H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUHEHQVMPLDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-ethoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.8 g/mol. Its structure features a dihydropyridine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O3 |
| Molecular Weight | 449.8 g/mol |
| CAS Number | 338782-67-5 |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds related to the dihydropyridine structure exhibit notable anticancer properties. For example, studies have shown that derivatives of the dihydropyridine moiety can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various mechanisms including cell cycle arrest and modulation of signaling pathways.
Case Study: MCF-7 Cell Line
In a study examining the effects of similar compounds on the MCF-7 cell line, it was found that certain derivatives exhibited significant cytotoxicity. The compounds were tested using the MTT assay, which measures cell viability. The results demonstrated that these compounds could effectively reduce cell proliferation compared to control groups .
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Anti-inflammatory Effects : Some studies suggest that dihydropyridine derivatives can modulate inflammatory responses, which is critical in cancer progression.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 cells |
| Enzyme Inhibition | Potential inhibition of cancer-related enzymes |
| Apoptosis Induction | Activation of apoptotic pathways |
| Anti-inflammatory | Modulation of inflammatory responses |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydropyridine Derivatives
Key Observations
Substituent Effects on Bioactivity Benzohydrazide vs. Substituent Position: The 2-ethoxy group (target) vs. 2-methoxy () or 3-methyl () on the benzohydrazide ring alters steric and electronic properties, influencing receptor binding and solubility.
Core Structure Variations 6-Oxo vs. Pyridine vs. Pyridazine: Pyridazine-based analogs () exhibit distinct electronic profiles due to the additional nitrogen atom, which may confer unique pharmacokinetic properties .
Halogen and Aromatic Substitutions
- 4-Chlorobenzyl Group : Common across analogs (e.g., ), this lipophilic group enhances membrane permeability and receptor affinity, particularly in antimicrobial and anticancer contexts .
- Fluoro/Nitro Groups : Compounds with fluoro () or nitro () substituents show enhanced anticancer activity, suggesting electron-withdrawing groups may modulate redox cycling or DNA intercalation .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s hydrazide moiety and 4-chlorobenzyl group align with structurally related antimicrobial agents (e.g., ), though in vitro assays are needed to confirm activity .
- Synthetic Accessibility: Multi-step syntheses (e.g., ) highlight challenges in optimizing yields, especially for hydrazide coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
